molecular formula C15H11F3N4O2 B5679368 ethyl 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

ethyl 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B5679368
M. Wt: 336.27 g/mol
InChI Key: OPFMXCUBPAGBSO-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. These compounds are of interest due to their potential biological activities and diverse chemical properties, making them valuable in various scientific investigations.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, starting from readily available precursors. A common approach is the cyclisation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 3-amino-1H-[1,2,4]triazole, leading to the formation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives with potential ring-chain isomerisation depending on solvent and substituent length (Pryadeina et al., 2008).

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been extensively studied using various spectroscopic methods. These studies reveal intricate details about the compound's configuration and conformation. For instance, crystal structure analysis provides insights into intermolecular interactions and the molecular arrangement in solid state (Boechat et al., 2014).

Chemical Reactions and Properties

[1,2,4]Triazolo[1,5-a]pyrimidine derivatives undergo a range of chemical reactions, including nucleophilic substitution and cyclisation, leading to a variety of structural modifications. These reactions are influenced by the nature of substituents and reaction conditions, enabling the synthesis of compounds with diverse chemical properties (Tanji et al., 1989).

properties

IUPAC Name

ethyl 5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c1-2-24-13(23)12-20-14-19-10(9-6-4-3-5-7-9)8-11(15(16,17)18)22(14)21-12/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFMXCUBPAGBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=NC2=N1)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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